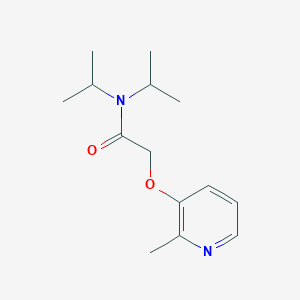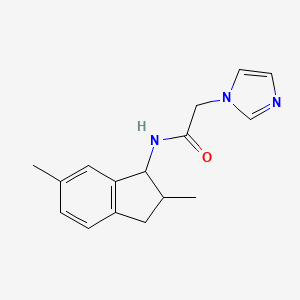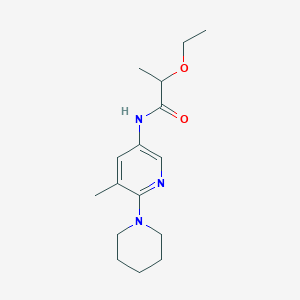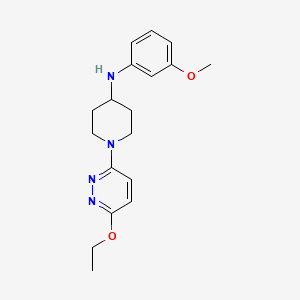
1-(6-ethoxypyridazin-3-yl)-N-(3-methoxyphenyl)piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-ethoxypyridazin-3-yl)-N-(3-methoxyphenyl)piperidin-4-amine is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in drug development. This compound is a piperidine derivative that has been synthesized through a multi-step process involving various chemical reactions.
作用機序
The mechanism of action of 1-(6-ethoxypyridazin-3-yl)-N-(3-methoxyphenyl)piperidin-4-amine involves its ability to selectively bind to dopamine D3 receptors. This binding inhibits the activity of dopamine at these receptors, which can lead to a decrease in the release of dopamine in certain areas of the brain. This effect can be beneficial in the treatment of various neurological and psychiatric disorders, including addiction, depression, and schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have a selective binding affinity for dopamine D3 receptors, which can lead to a decrease in the release of dopamine in certain areas of the brain. This effect can result in a reduction in the symptoms of various neurological and psychiatric disorders.
実験室実験の利点と制限
One of the advantages of using 1-(6-ethoxypyridazin-3-yl)-N-(3-methoxyphenyl)piperidin-4-amine in lab experiments is its potential as a selective dopamine D3 receptor antagonist. This makes it a promising candidate for the treatment of various neurological and psychiatric disorders. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
将来の方向性
There are several future directions for research involving 1-(6-ethoxypyridazin-3-yl)-N-(3-methoxyphenyl)piperidin-4-amine. One of these directions is the further study of its potential as a selective dopamine D3 receptor antagonist for the treatment of various neurological and psychiatric disorders. Additionally, this compound could also be studied for its potential as an anti-cancer agent. Further research could also focus on developing more efficient and cost-effective synthesis methods for this compound.
In conclusion, this compound is a promising compound that has potential applications in drug development. Its selective binding affinity for dopamine D3 receptors makes it a promising candidate for the treatment of various neurological and psychiatric disorders. Further research is needed to fully understand its biochemical and physiological effects and to develop more efficient synthesis methods.
合成法
The synthesis of 1-(6-ethoxypyridazin-3-yl)-N-(3-methoxyphenyl)piperidin-4-amine involves a multi-step process that includes several chemical reactions. The first step involves the reaction of 3-aminopyridazine with ethyl bromoacetate to form 1-(6-ethoxypyridazin-3-yl) ethyl acetate. This intermediate compound is then reacted with sodium hydride and 3-methoxybenzyl chloride to form the final product, this compound.
科学的研究の応用
1-(6-ethoxypyridazin-3-yl)-N-(3-methoxyphenyl)piperidin-4-amine has been studied for its potential applications in drug development. This compound has been found to have potential as a selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders. Additionally, this compound has also been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
1-(6-ethoxypyridazin-3-yl)-N-(3-methoxyphenyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-24-18-8-7-17(20-21-18)22-11-9-14(10-12-22)19-15-5-4-6-16(13-15)23-2/h4-8,13-14,19H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUBBBOJPKNTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)N2CCC(CC2)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-cyclohexyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7648082.png)
![1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea](/img/structure/B7648092.png)
![N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7648100.png)
![3-Methyl-1-[3-[(6-methylpyrimidin-4-yl)amino]propyl]quinoxalin-2-one](/img/structure/B7648104.png)
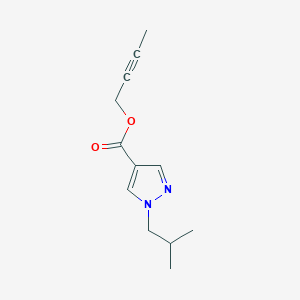

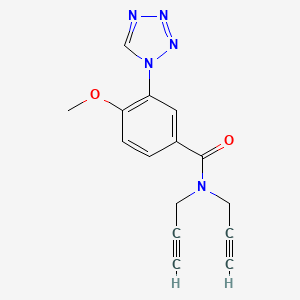

![(4-Methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone](/img/structure/B7648154.png)


